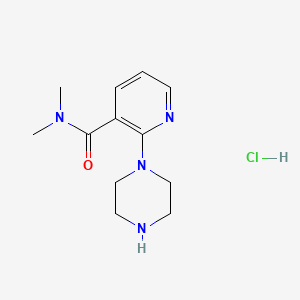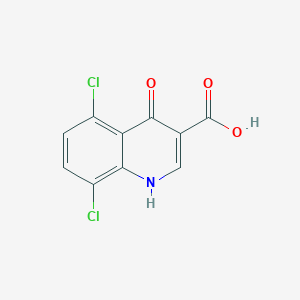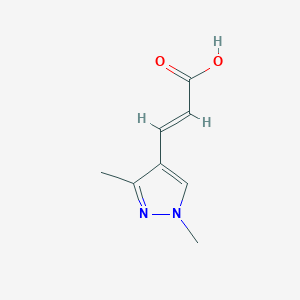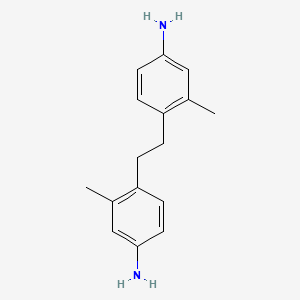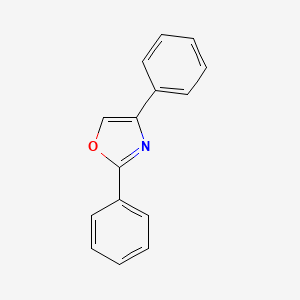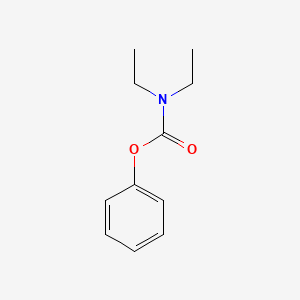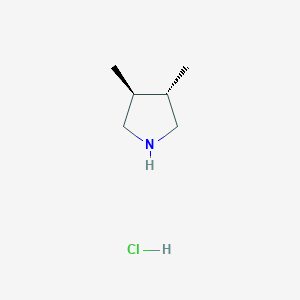
Dopastin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopastin is a chemical compound produced by the bacteria Pseudomonas No. BAC-125. It was first isolated and characterized in 1972. This compound is known for its role as an inhibitor of the enzyme dopamine β-hydroxylase, which is involved in the biosynthesis of norepinephrine from dopamine .
Preparation Methods
Dopastin can be prepared synthetically from L-valinol. The synthetic route involves several steps, including the formation of intermediates and the final product under specific reaction conditions. The industrial production methods for this compound are not extensively documented, but the synthesis typically involves the use of organic solvents and reagents to achieve the desired chemical structure .
Chemical Reactions Analysis
Dopastin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the catalytic hydrogenation of this compound can yield dihydro-Dopastin, which also inhibits dopamine β-hydroxylase .
Scientific Research Applications
Dopastin has a wide range of scientific research applications. In chemistry, it is used to study enzyme inhibition and reaction mechanisms. In biology, this compound is utilized to investigate the role of dopamine β-hydroxylase in neurotransmitter biosynthesis. In medicine, this compound’s inhibitory effects on dopamine β-hydroxylase make it a potential candidate for therapeutic interventions in conditions related to dopamine and norepinephrine imbalance. Additionally, this compound has industrial applications in the development of biochemical assays and research tools .
Mechanism of Action
Dopastin exerts its effects by inhibiting the enzyme dopamine β-hydroxylase. This enzyme is responsible for converting dopamine to norepinephrine. This compound’s inhibition of this enzyme results in decreased levels of norepinephrine and increased levels of dopamine. The nitrosohydroxylamino group of this compound is essential for its inhibitory activity. Kinetic studies have shown that this compound acts as an uncompetitive inhibitor to the substrate and a competitive inhibitor to the cofactor, ascorbic acid .
Comparison with Similar Compounds
Dopastin is unique in its structure and mechanism of action compared to other dopamine β-hydroxylase inhibitors. Similar compounds include other nitrosohydroxylamine derivatives, which also inhibit dopamine β-hydroxylase but may differ in their potency and specificity. For example, N-nitroso-N-cyclohexylhydroxylamine is another inhibitor that has been studied for its synergistic effects with other compounds .
Properties
CAS No. |
37134-80-8 |
|---|---|
Molecular Formula |
C9H17N3O3 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(E)-[(2S)-1-[[(E)-but-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C9H17N3O3/c1-4-5-9(13)10-6-8(7(2)3)12(15)11-14/h4-5,7-8,14H,6H2,1-3H3,(H,10,13)/b5-4+,12-11+/t8-/m1/s1 |
InChI Key |
XMPRFBUTGLVJQS-HTQCVBHVSA-N |
SMILES |
CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] |
Isomeric SMILES |
C/C=C/C(=O)NC[C@H](C(C)C)/[N+](=N\O)/[O-] |
Canonical SMILES |
CC=CC(=O)NCC(C(C)C)[N+](=NO)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


